(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol
Description
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a methyl group at the C2 position (R-configuration) and a tetrahydropyran (oxane) ring substituent at C2.
Properties
IUPAC Name |
(2R)-2-methyl-3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYHWVHQHWFET-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCOCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The oxan ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.
Introduction of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the oxan ring to form the desired product.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired enantiomer.
Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using amination reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-(oxan-4-yl)propanal or 2-methyl-3-(oxan-4-yl)propanone.
Reduction: Formation of 2-methyl-3-(oxan-4-yl)propane.
Substitution: Formation of 2-methyl-3-(oxan-4-yl)propyl halides or amines.
Scientific Research Applications
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the oxan ring can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is unavailable, comparisons can be inferred from analogous alcohols and oxane-containing compounds in the literature.
Structural Analogues
- Example 1: YOK-1204 The compound YOK-1204 ((R)-1-(4-(benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol) shares a propanol backbone but differs in substituents.
- Example 2: Indole Derivatives The indole-based alcohols described in (e.g., (2R,S)-1-(6-methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol) demonstrate how ether and amino substituents influence bioactivity.
Hypothetical Data Table
Key Differences
- Steric and Electronic Effects : The oxane ring in the target compound may impose greater steric hindrance than YOK-1204’s flexible aromatic ethers, affecting interactions with enzymes or receptors.
- Solubility: Polar substituents (e.g., amino groups in YOK-1204 and indole derivatives) likely enhance aqueous solubility compared to the oxane-containing compound.
Biological Activity
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is an organic compound characterized by a chiral center at the second carbon atom, making it optically active. Its unique structure, which includes a tetrahydropyran ring and a hydroxyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
The biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group enables hydrogen bonding with active sites, while the oxan ring contributes steric hindrance or hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Biological Activities
Research indicates that (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol may exhibit several biological activities:
- Enzyme Modulation : The compound has been studied for its potential to inhibit certain enzymes, which may have implications in drug development and therapeutic applications.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are critical in physiological processes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.
In Vitro Studies
In vitro assays have demonstrated that (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol can significantly affect enzyme activity. For example, studies have shown that it can inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in lipid metabolism and has implications for drug-induced phospholipidosis . The compound's IC50 values were found to be competitive with known inhibitors, indicating its potential as a lead compound for further development.
Comparative Analysis
A comparative analysis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol with similar compounds reveals its unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol | Chiral center, oxan ring | Enzyme inhibition, receptor modulation |
| (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol | Similar chiral configuration but different oxane | Limited studies on biological activity |
| Other oxane derivatives | Varying functional groups | Diverse biological activities reported |
Synthesis and Applications
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol can be synthesized through various chemical methods that ensure the correct stereochemistry. Its applications span across chemistry, biology, medicine, and industry, where it serves as a building block for more complex molecules and as a precursor in pharmaceutical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
